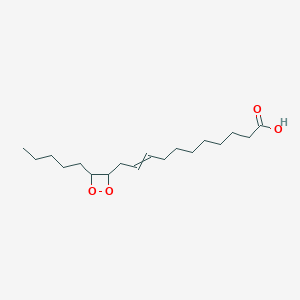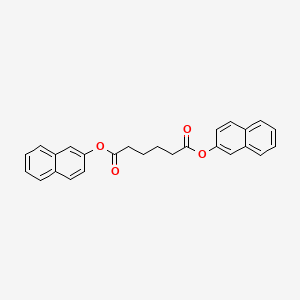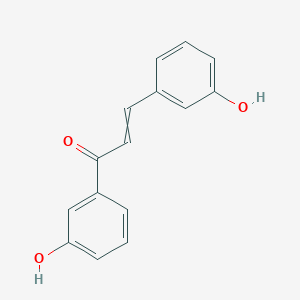
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one, also known as 3’,3-dihydroxychalcone, is an organic compound with the molecular formula C15H12O3. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:
Reagents: 3-hydroxybenzaldehyde and 3-hydroxyacetophenone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Claisen-Schmidt condensation reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through various signaling pathways.
Comparison with Similar Compounds
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with hydroxyl groups at different positions.
1,3-Bis(2-hydroxyphenyl)prop-2-en-1-one: Hydroxyl groups at the ortho position.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: Methoxy groups instead of hydroxyl groups.
The uniqueness of this compound lies in its specific hydroxyl group positioning, which influences its reactivity and biological activity .
Properties
CAS No. |
142784-23-4 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1,3-bis(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10,16-17H |
InChI Key |
UALHWTHYPDBXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
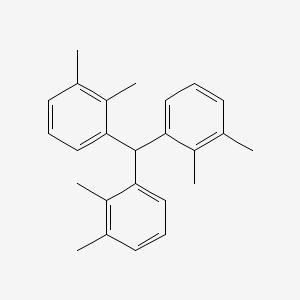
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)
![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
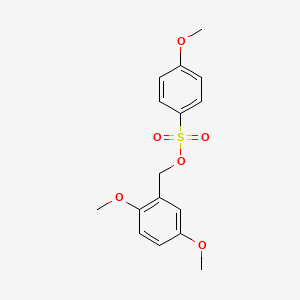
![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)
